Hypotaurine

説明

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Homo sapiens, Bos taurus, and other organisms with data available.

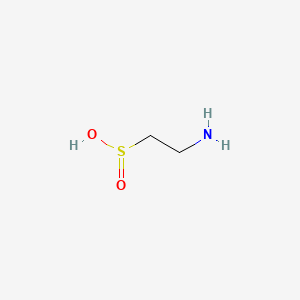

intermediate in production of taurine in the liver; structure

特性

IUPAC Name |

2-aminoethanesulfinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO2S/c3-1-2-6(4)5/h1-3H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVIUBCNYACGLLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8075380, DTXSID60861856 | |

| Record name | 2-Aminoethanesulfinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminoethane-1-sulfinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hypotaurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000965 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

300-84-5 | |

| Record name | Hypotaurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=300-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hypotaurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminoethanesulfinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminoethanesulfinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYPOTAURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L08GE4332 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hypotaurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000965 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Hypotaurine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypotaurine, or 2-aminoethanesulfinic acid, is a sulfur-containing amino acid that plays a crucial role as an intermediate in the biosynthesis of taurine.[1][2] Beyond its function as a metabolic precursor, this compound is recognized for its significant antioxidant properties, acting as a potent scavenger of reactive oxygen species (ROS).[3][4] It also functions as an endogenous neuromodulator, interacting with glycine receptors.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its antioxidant mechanisms and involvement in key signaling pathways. Detailed experimental protocols for its quantification and the assessment of its antioxidant activity are also presented to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound is a sulfinic acid analog of the amino acid cysteine. Its chemical identity and key physicochemical properties are summarized in the tables below.

Chemical Identification

| Identifier | Value | Reference |

| IUPAC Name | 2-aminoethanesulfinic acid | [1] |

| CAS Number | 300-84-5 | [1] |

| Molecular Formula | C₂H₇NO₂S | [1] |

| Molecular Weight | 109.15 g/mol | [1] |

| SMILES | C(CS(=O)O)N | [1] |

| InChI Key | VVIUBCNYACGLLV-UHFFFAOYSA-N | [1] |

Physicochemical Properties

| Property | Value | Reference |

| pKa | 1.68 (strongest acidic), 9.64 (strongest basic) | |

| logP | -2.7 | |

| Water Solubility | 100 mg/mL | |

| Appearance | White to off-white solid |

Biological Properties and Signaling Pathways

This compound exhibits a range of biological activities, primarily centered around its antioxidant capacity and its role in neurotransmission and cellular signaling.

Antioxidant Properties

This compound is a highly effective antioxidant, capable of neutralizing various reactive oxygen species (ROS).[3][4] Its primary mechanism of action involves the scavenging of hydroxyl radicals (•OH) and superoxide anions (O₂⁻).[3] The reaction rate constant for the scavenging of hydroxyl radicals is particularly high, indicating a very efficient process. The antioxidant properties are summarized in the table below.

| Reactive Oxygen Species | Reactivity with this compound | Reaction Rate Constant | Reference |

| Hydroxyl Radical (•OH) | Excellent scavenger | 1.6 x 10¹⁰ M⁻¹s⁻¹ | |

| Superoxide Anion (O₂⁻) | Reactive | Not specified | |

| Hydrogen Peroxide (H₂O₂) | Limited reactivity | Not specified | [3] |

The antioxidant activity of this compound is crucial in protecting cells from oxidative damage, a key factor in the pathogenesis of numerous diseases.

Taurine Biosynthesis Pathway

This compound is a central intermediate in the biosynthesis of taurine from cysteine. This pathway is critical for maintaining cellular taurine levels, which is essential for a variety of physiological functions, including osmoregulation, bile salt conjugation, and neuromodulation.

References

An In-depth Technical Guide on the Endogenous Production and Regulation of Hypotaurine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypotaurine, a sulfinic acid intermediate in the biosynthesis of taurine, is increasingly recognized for its significant cytoprotective and antioxidant properties. Its endogenous production is a critical metabolic process, tightly regulated to maintain cellular homeostasis and mitigate oxidative stress. This technical guide provides a comprehensive overview of the core pathways of this compound synthesis, the key enzymes involved, and the intricate regulatory mechanisms that govern its intracellular concentration. Detailed experimental protocols for the quantification of this compound and the assessment of enzymatic activities are provided, alongside a summary of quantitative data to support further research and drug development endeavors targeting this important biomolecule.

Introduction

This compound (2-aminoethanesulfinic acid) is a sulfur-containing β-amino acid that serves as the immediate precursor to taurine, one of the most abundant free amino acids in mammalian tissues.[1][2] While often overshadowed by its well-known product, this compound itself is a potent antioxidant, capable of scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage.[3][4] Its role in cellular defense mechanisms makes the study of its endogenous production and regulation a topic of significant interest for researchers in various fields, including biochemistry, pharmacology, and drug development. Understanding the factors that control this compound levels may unveil novel therapeutic strategies for conditions associated with oxidative stress, such as neurodegenerative diseases, cardiovascular disorders, and ischemia-reperfusion injury.

This guide will delve into the primary and alternative pathways of this compound biosynthesis, focusing on the key enzymes: Cysteine Dioxygenase (CDO), Sulfinoalanine Decarboxylase (CSAD), and Cysteamine Dioxygenase (ADO). We will explore the multi-layered regulation of these enzymes, from transcriptional control to post-translational modifications, and discuss the signaling pathways that influence this compound production.

Endogenous Production of this compound

The primary pathway for this compound biosynthesis in mammals originates from the amino acid L-cysteine. An alternative pathway, the cysteamine pathway, also contributes to the cellular this compound pool.

The Cysteine Sulfinic Acid Pathway

The main route for this compound synthesis involves a two-step enzymatic conversion of L-cysteine.[5][6]

-

Oxidation of Cysteine: The first and rate-limiting step is the oxidation of L-cysteine to L-cysteine sulfinic acid (also known as 3-sulfino-L-alanine). This reaction is catalyzed by the non-heme iron-containing enzyme, Cysteine Dioxygenase (CDO) .[7][8]

-

Decarboxylation of Cysteine Sulfinic Acid: Subsequently, L-cysteine sulfinic acid is decarboxylated to produce this compound and carbon dioxide. This reaction is catalyzed by the pyridoxal 5'-phosphate (PLP)-dependent enzyme, Sulfinoalanine Decarboxylase (CSAD) , also known as cysteine sulfinate decarboxylase.[9][10]

Figure 1: The Cysteine Sulfinic Acid Pathway for this compound Synthesis.

The Cysteamine Pathway

An alternative route for this compound production involves the oxidation of cysteamine.[5][11] Cysteamine is generated from the degradation of Coenzyme A. The enzyme Cysteamine Dioxygenase (ADO) , another non-heme iron dioxygenase, catalyzes the oxidation of cysteamine to this compound.[12]

References

- 1. Cysteine Sulfinic Acid Decarboxylase Regulation: A Role for FXR and SHP in Murine Hepatic Taurine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cysteine sulfinic acid decarboxylase regulation: A role for farnesoid X receptor and small heterodimer partner in murine hepatic taurine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound evokes a malignant phenotype in glioma through aberrant hypoxic signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant role and subcellular location of this compound and taurine in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enzymes of the Taurine Biosynthetic Pathway Are Expressed in Rat Mammary Gland - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nutritional Regulation of Cysteine Dioxygenase - Martha Stipanuk [grantome.com]

- 9. Sulfinoalanine decarboxylase - Wikipedia [en.wikipedia.org]

- 10. Conserved N-terminal cysteine dioxygenases transduce responses to hypoxia in animals and plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The enzymatic oxygen sensor cysteamine dioxygenase binds its protein substrates through their N-termini - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gene - ADO [maayanlab.cloud]

Hypotaurine: A Pivotal Intermediate in Cysteine Metabolism and Cellular Defense

For Researchers, Scientists, and Drug Development Professionals

Hypotaurine (2-aminoethanesulfinic acid) is a crucial, yet often overlooked, metabolic intermediate in the catabolism of the sulfur-containing amino acid, cysteine. Positioned at a key branch point, its formation and subsequent conversion to taurine are central to regulating cysteine levels, synthesizing the multi-functional amino acid taurine, and providing a potent line of defense against oxidative stress. This technical guide provides an in-depth exploration of this compound's role, detailing the biochemical pathways, enzymatic regulation, quantitative data, and experimental protocols relevant to its study.

Biochemical Pathways of this compound Metabolism

This compound is primarily synthesized from L-cysteine via the cysteine sulfinic acid pathway, which occurs predominantly in the liver and pancreas.[1][2][3] A secondary route, the cysteamine pathway, also contributes to its formation.[4][5]

The Cysteine Sulfinic Acid Pathway

This is the principal route for taurine biosynthesis in mammals.[1][2] It involves two key enzymatic steps:

-

Oxidation of Cysteine: The pathway begins with the oxidation of the sulfhydryl group of cysteine to form cysteinesulfinate (also known as cysteine sulfinic acid or 3-sulfinoalanine).[6] This irreversible reaction is catalyzed by the non-heme iron-dependent enzyme, cysteine dioxygenase (CDO) .[6][7]

-

Decarboxylation to this compound: Cysteinesulfinate is then decarboxylated by cysteinesulfinate decarboxylase (CSAD) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme, to yield this compound.[2][7][8]

The Cysteamine Pathway

An alternative pathway involves the conversion of cysteamine (2-aminoethanethiol) to this compound, a reaction catalyzed by cysteamine dioxygenase (ADO) .[4][5] Cysteamine itself is generated from the degradation of coenzyme A.[5]

Conversion to Taurine

This compound is the direct precursor to taurine.[2] This final step involves the oxidation of this compound's sulfinic acid group to a sulfonic acid group. While this oxidation can occur non-enzymatically, it is also catalyzed enzymatically.[1][7] Flavin-containing monooxygenase 1 (FMO1) has been identified as a key enzyme responsible for the S-oxygenation of this compound to taurine, utilizing either NADPH or NADH as a cofactor.[9] Historically, the enzyme was referred to as this compound dehydrogenase.[1][2]

Enzymology and Regulation

The flux through the taurine synthesis pathway is tightly regulated, primarily at the level of CDO.

-

Cysteine Dioxygenase (CDO): CDO is considered a key regulator of intracellular cysteine concentrations.[3][6] Its activity is robustly upregulated in response to increased levels of its substrate, cysteine.[3] This is not due to increased gene transcription, but rather to a post-translational mechanism where cysteine binding stabilizes the CDO protein, diminishing its ubiquitination and subsequent degradation by the 26S proteasome.[3][7] When cysteine levels are low, CDO is rapidly degraded to conserve cysteine for the synthesis of essential proteins and glutathione.[7]

-

Cysteinesulfinate Decarboxylase (CSAD): While changes in CDO have a greater impact on overall taurine biosynthesis, CSAD modulates the partitioning of cysteinesulfinate.[7] It directs the intermediate towards this compound and taurine synthesis, competing with a transamination pathway that converts cysteinesulfinate to pyruvate and sulfite.[7][10] Hepatic CSAD expression is also subject to regulation by bile acids through the nuclear receptors FXR and SHP, linking taurine synthesis to bile acid conjugation.[8]

Quantitative Data

The following tables summarize key quantitative parameters related to this compound metabolism.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | KM | kcat | Organism/Source | Citation |

|---|

| FMO1 | this compound | 4 mM | 55 min-1 | Human |[9] |

Table 2: Metabolite Concentrations in Biological Samples

| Metabolite | Condition/Tissue | Concentration | Organism | Citation |

|---|---|---|---|---|

| This compound | Liver (Acute Liver Failure) | Significantly Elevated vs. Healthy | Human | [11] |

| Taurine | Liver (Acute Liver Failure) | Significantly Elevated vs. Healthy | Human | [11] |

| Glutathione (GSH + 2GSSG) | Liver (Acute Liver Failure) | Significantly Decreased vs. Healthy | Human | [11] |

| This compound + Taurine / GSH + 2GSSG Ratio | Liver (Acute Liver Failure) | Significantly Increased vs. Healthy | Human | [11] |

| Cysteine | Plasma (1 hr post-injection) | Reached Maximum | Rat | [12] |

| This compound | Plasma (2 hr post-injection) | Reached Maximum | Rat | [12] |

| Taurine | Plasma (2 hr post-injection) | Reached Maximum | Rat |[12] |

Experimental Protocols

Accurate measurement of this compound and the enzymes involved in its metabolism is critical for research.

Measurement of Cysteine Dioxygenase (CDO) Activity

This protocol is adapted from standard methods for assaying CDO activity in crude tissue preparations.[6][13][14] The assay measures the formation of cysteinesulfinate from L-cysteine.

Objective: To quantify the enzymatic activity of CDO in tissue homogenates or extracts.

Principle: CDO activity is determined by incubating a tissue preparation with L-cysteine and measuring the rate of cysteinesulfinate production. The reaction is performed under optimized conditions (pH 6.1) with added ferrous ions to saturate the enzyme and a copper chelator to prevent non-enzymatic substrate oxidation. An inhibitor of PLP-dependent enzymes, hydroxylamine, is included to prevent the degradation of the product, cysteinesulfinate.[6][13] The product is then quantified by HPLC.

Reagents:

-

Assay Buffer: 200 mM MES, pH 6.1.

-

Substrate/Cofactor Solution: Freshly prepared solution containing L-cysteine (final concentration 3-50 mM), Ferrous Sulfate (final concentration 0.3 mM), and Bathocuproine disulfonate (BCS, a copper chelator; final concentration 0.0625 mM).[6][15]

-

Hydroxylamine Solution: To inhibit PLP-dependent enzymes.

-

Stop Solution: 5% (w/v) Sulfosalicylic acid.[15]

-

Internal Standard: L-asparagine (e.g., 0.10 mM).[6]

-

Derivatization Reagent: o-phthalaldehyde (OPA) with 2-mercaptoethanol or β-mercaptoethanol in borate buffer.[6][16]

-

HPLC Buffers: As described in the analytical method below.

Procedure:

-

Tissue Preparation: Homogenize fresh or frozen tissue in an appropriate buffer and prepare a soluble fraction by centrifugation.

-

Enzyme Assay:

-

Pre-incubate the tissue extract at 37°C.

-

Initiate the reaction by adding the Substrate/Cofactor Solution. Use a timer to start reactions at precise intervals (e.g., 20-30 seconds).

-

Incubate at 37°C with shaking (e.g., 900 rpm) for a fixed time (e.g., 5 or 10 minutes), ensuring less than 10% of the substrate is consumed.[15]

-

Stop the reaction at precise intervals by adding ice-cold Stop Solution.

-

Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes to pellet the denatured protein.[15]

-

-

Sample Preparation for HPLC:

-

Take an aliquot of the acid supernatant. To remove interfering amino acids, it can be applied to a small Dowex 50W X8 (H+ form) cation-exchange column. Cysteinesulfinate is not retained and is collected in the eluate.[6]

-

Mix an aliquot of the eluate (or supernatant) with the internal standard.

-

-

Quantification: Analyze the sample for cysteinesulfinate content using HPLC as described below. Express enzyme activity as nmol cysteinesulfinate formed per minute per mg of protein.

Quantification of this compound and Related Metabolites by HPLC

This method allows for the simultaneous measurement of cysteinesulfinate, this compound, and taurine in biological samples.[16]

Objective: To separate and quantify key metabolites of the cysteine oxidative pathway.

Principle: Amino acids in the protein-free sample extract are derivatized pre-column with o-phthalaldehyde (OPA) and a thiol to form fluorescent adducts. These derivatives are then separated by reversed-phase HPLC on a C18 column using a phosphate buffer/acetonitrile gradient and detected by a fluorescence detector.

Procedure:

-

Sample Preparation:

-

Derivatization:

-

HPLC Analysis:

-

Column: Reversed-phase C18 column (e.g., Waters Nova-Pak C18).[16]

-

Mobile Phase A: 100 mM potassium phosphate buffer, pH 7.0, with 3% (v/v) tetrahydrofuran.[16]

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start with a low percentage of acetonitrile (e.g., 1.2%) and run a gradient up to a higher concentration (e.g., 12.8%) to elute the compounds.[16]

-

Detection: Fluorescence detector (e.g., Excitation: 340 nm, Emission: 455 nm).

-

Quantification: Calculate concentrations based on peak areas relative to a standard curve of known concentrations, corrected for the internal standard.

-

Physiological Role and Antioxidant Properties

While its role as a metabolic intermediate is clear, this compound is also a potent cytoprotective agent, primarily through its antioxidant activity.[2][18]

A Potent ROS Scavenger

This compound is an effective scavenger of reactive oxygen species (ROS), particularly hydroxyl radicals (•OH) and hypochlorous acid (HOCl).[19][20] Its reactivity with these damaging oxidants is significantly greater than that of its metabolic product, taurine, or other precursors like cysteic acid.[19][20] This antioxidant function is crucial for protecting cells from oxidative damage. For instance, this compound demonstrates a cytoprotective effect against hydrogen peroxide-induced damage in placental cells by reducing intracellular hydroxyl radical concentrations.[18]

The this compound-Taurine Antioxidant System

The conversion of this compound to taurine can be viewed as the terminal step of an antioxidant reaction.[21][22] this compound scavenges an oxidant and is itself oxidized to the stable and inert taurine.[19][22] In conditions of severe oxidative stress, such as acute liver failure, the this compound-taurine pathway is upregulated, coinciding with a decrease in the primary cellular antioxidant, glutathione.[11] This suggests the this compound-taurine system serves as a critical alternative or backup antioxidant mechanism when the glutathione system is depleted.[11]

Conclusion

This compound occupies a vital position in cysteine metabolism, acting as the committed intermediate for taurine biosynthesis. The regulation of its synthesis, primarily through the substrate-induced stabilization of cysteine dioxygenase, allows the body to efficiently channel excess cysteine towards the production of taurine and away from potentially toxic catabolic pathways. Beyond its role as a metabolic stepping stone, this compound is a physiologically significant antioxidant, capable of directly neutralizing harmful reactive oxygen species. This dual function underscores its importance in maintaining cellular homeostasis, managing sulfur amino acid levels, and protecting against oxidative stress, making it a molecule of significant interest for researchers in metabolism, toxicology, and therapeutic development.

References

- 1. Taurine - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Role of the liver in regulation of body cysteine and taurine levels: a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Measurement of Cysteine Dioxygenase Activity and Protein Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzymes of the Taurine Biosynthetic Pathway Are Expressed in Rat Mammary Gland - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cysteine Sulfinic Acid Decarboxylase Regulation: A Role for FXR and SHP in Murine Hepatic Taurine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In vivo studies of cysteine metabolism. Use of D-cysteinesulfinate, a novel cysteinesulfinate decarboxylase inhibitor, to probe taurine and pyruvate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The this compound-taurine pathway as an antioxidative mechanism in patients with acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of this compound and taurine in blood plasma of rats after the administration of L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation and modification of an assay procedure for cysteine dioxygenase activity: high-performance liquid chromatography method for measurement of cysteine sulfinate and demonstration of physiological relevance of cysteine dioxygenase activity in cysteine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Measurement of Cysteine Dioxygenase Activity and Protein Abundance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of Amino Acid Cofactor in Cysteine Dioxygenase Is Regulated by Substrate and Represents a Novel Post-translational Regulation of Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determination of cysteinesulfinate, this compound and taurine in physiological samples by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A rapid method for taurine quantitation using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Protective effect of this compound against oxidative stress-induced cytotoxicity in rat placental trophoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. The antioxidant action of taurine, this compound and their metabolic precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Oxidation of this compound to taurine with photochemically generated singlet oxygen: the effect of azide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound is an Energy-Saving Hepatoprotective Compound against Ischemia-Reperfusion Injury of the Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Scientific Journey of Hypotaurine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypotaurine, a sulfinic acid analogue of the amino acid cysteine, stands as a critical intermediate in the biosynthesis of taurine and a significant, albeit often overlooked, player in cellular physiology. Its potent antioxidant properties and involvement in a range of biological processes, from neurotransmission to reproduction, have cemented its importance in the scientific community. This technical guide provides a comprehensive overview of the discovery and history of this compound research, detailing its metabolic pathways, the enzymes involved, and the analytical methods used for its study. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development seeking a deeper understanding of this fascinating molecule.

A Historical Perspective: Unraveling the Role of this compound

The story of this compound is intrinsically linked to the discovery and study of taurine. While taurine was first isolated from ox bile in 1827 by German scientists Friedrich Tiedemann and Leopold Gmelin, the intricate pathways of its biosynthesis were unraveled over the subsequent century.[1]

A Timeline of Key Discoveries:

-

1827: Taurine is first isolated from ox bile.[1]

-

Mid-20th Century: The "cysteine sulfinic acid pathway" is proposed as the major route for taurine biosynthesis in mammals. This pathway identifies this compound as a key intermediate.

-

1954: The enzymatic oxidation of this compound to taurine is first described, though the specific enzyme responsible would remain a subject of debate for decades.[2]

-

1962: The enzyme responsible for this compound oxidation is incorrectly assigned as a NAD-dependent this compound dehydrogenase, a designation that persisted in the literature for over 50 years.[2]

-

Late 20th Century: The roles of cysteine dioxygenase (CDO) and cysteine sulfinic acid decarboxylase (CSAD) in the conversion of cysteine to this compound are firmly established.

-

2019: Flavin-containing monooxygenase 1 (FMO1) is identified as the enzyme that catalyzes the oxygenation of this compound to produce taurine, resolving a long-standing mystery in taurine metabolism.[2]

The Biosynthesis of this compound: Two Primary Pathways

This compound is synthesized in mammals through two primary metabolic routes: the cysteine sulfinic acid pathway and the cysteamine (AET) pathway.

The Cysteine Sulfinic Acid Pathway

This is the major pathway for this compound and subsequent taurine synthesis in most mammalian tissues.[3] It involves a two-step enzymatic process:

-

Oxidation of Cysteine: The enzyme cysteine dioxygenase (CDO), a non-heme iron enzyme, catalyzes the oxidation of L-cysteine to L-cysteine sulfinic acid (also known as 3-sulfino-L-alanine).[4]

-

Decarboxylation of Cysteine Sulfinic Acid: Cysteine sulfinic acid decarboxylase (CSAD), a pyridoxal phosphate-dependent enzyme, then decarboxylates L-cysteine sulfinic acid to produce this compound and carbon dioxide.

The Cysteamine (AET) Pathway

An alternative route for this compound synthesis involves the oxidation of cysteamine (2-aminoethanethiol). Cysteamine is generated from the degradation of coenzyme A. The enzyme cysteamine dioxygenase (ADO) catalyzes the oxidation of cysteamine to this compound.

From this compound to Taurine: The Final Oxidation Step

The conversion of this compound to taurine is a critical final step in taurine biosynthesis. For many years, the enzyme responsible was elusive. Recent research has now identified flavin-containing monooxygenase 1 (FMO1) as the key enzyme that oxygenates this compound to form taurine. This reaction utilizes either NADPH or NADH as a cofactor.[2]

Quantitative Data in this compound Research

The following tables summarize key quantitative data related to the enzymes involved in this compound biosynthesis and the concentration of this compound in various rat tissues.

Table 1: Kinetic Parameters of Enzymes in the Cysteine Sulfinic Acid Pathway

| Enzyme | Substrate | Km | Vmax | Source |

| Cysteine Dioxygenase (CDO) (Rat) | L-Cysteine | 0.45 mM | 1.5 µmol/min/mg | [4] |

| Cysteine Sulfinic Acid Decarboxylase (CSAD) (Rat Liver) | L-Cysteine Sulfinic Acid | 0.11 mM | Not Reported | [5] |

Table 2: this compound Concentrations in Various Rat Tissues

| Tissue | This compound Concentration (nmol/g wet weight) | Source |

| Muscle | Increased with excess methionine diet | [6] |

| Liver | Detectable at low levels | [7] |

| Brain | Detectable at low levels | [7][8] |

| Kidney | Detectable at low levels | [6] |

| Spleen | Detectable at low levels | [6] |

Key Signaling Pathways Involving this compound

This compound's biological significance extends beyond its role as a taurine precursor. It actively participates in cellular signaling, primarily through its antioxidant properties and its interaction with neurotransmitter receptors.

Antioxidant and Cytoprotective Functions via the Nrf2 Pathway

This compound is a potent antioxidant, capable of scavenging reactive oxygen species (ROS). Its protective effects are, in part, mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Taurine, the downstream product of this compound, has been shown to activate the Nrf2/HO-1 (heme oxygenase-1) signaling cascade, suggesting a potential mechanism by which this compound exerts its antioxidant effects.[9][10][11]

Neuromodulation through Glycine Receptor Activation

This compound, like its derivative taurine, can act as an agonist at glycine receptors (GlyRs), which are inhibitory ionotropic receptors in the central nervous system.[3][12][13] Upon binding, GlyRs open their chloride channels, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, thus reducing neuronal excitability. This interaction highlights a direct role for this compound in neuromodulation.[14][15]

Experimental Protocols for this compound Analysis

Accurate quantification of this compound in biological samples is crucial for understanding its physiological roles. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Sample Preparation from Tissues

-

Homogenization: Excise tissues and immediately freeze in liquid nitrogen. Homogenize the frozen tissue in an appropriate ice-cold buffer (e.g., 10% trichloroacetic acid (TCA) or metaphosphoric acid solution).[16][17]

-

Deproteinization: Centrifuge the homogenate at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet cellular debris and precipitated proteins.

-

Neutralization and Derivatization (for HPLC): Neutralize the resulting supernatant to a pH of 7-8. For fluorescence detection, derivatize an aliquot of the sample with a fluorescent agent such as o-phthaldialdehyde (OPA) in the presence of a thiol-containing compound like 2-mercaptoethanol.[7][16]

-

Dilution (for LC-MS/MS): For LC-MS/MS analysis, the supernatant may be diluted in a suitable solvent before direct injection.

HPLC Method with Fluorescence Detection

-

Column: A reversed-phase C18 column is typically used.[7]

-

Mobile Phase: An isocratic or gradient elution with a buffer (e.g., sodium phosphate or potassium phosphate) and an organic modifier (e.g., acetonitrile or methanol).[7]

-

Derivatization: Pre-column derivatization with o-phthaldialdehyde (OPA) and a thiol reagent (e.g., 2-mercaptoethanol) to form a fluorescent derivative.[16]

-

Detection: Fluorescence detector with excitation and emission wavelengths typically around 340 nm and 450 nm, respectively.[16]

LC-MS/MS Method

-

Chromatography: Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) can be used for separation.

-

Ionization: Electrospray ionization (ESI) in either positive or negative ion mode is commonly employed.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification.

-

Internal Standard: A stable isotope-labeled internal standard of this compound is recommended for accurate quantification.

References

- 1. Taurine - Wikipedia [en.wikipedia.org]

- 2. biorxiv.org [biorxiv.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Measurement of Cysteine Dioxygenase Activity and Protein Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]

- 6. Accumulation of this compound in tissues and urine of rats fed an excess methionine diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of cysteinesulfinate, this compound and taurine in physiological samples by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of taurine in rat liver and brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Taurine ameliorates neuropathy via regulating NF-κB and Nrf2/HO-1 signaling cascades in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Nrf2 Signaling Pathway Mediates the Antioxidative Effects of Taurine Against Corticosterone-Induced Cell Death in HUMAN SK-N-SH Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Glycine receptor - Wikipedia [en.wikipedia.org]

- 13. embopress.org [embopress.org]

- 14. Activation of synaptic and extrasynaptic glycine receptors by taurine in preoptic hypothalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Taurine activates excitatory non-synaptic glycine receptors on dopamine neurones in ventral tegmental area of young rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Taurine Biosynthesis by Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

Subcellular Localization of Hypotaurine in Neutrophils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hypotaurine, a sulfur-containing amino acid and a precursor to taurine, plays a crucial role as an antioxidant within human neutrophils. This technical guide synthesizes the current understanding of the subcellular localization of this compound in these key immune cells. Experimental evidence conclusively demonstrates that this compound is predominantly localized within the cytosolic compartment . This strategic positioning enables it to effectively counteract the damaging effects of reactive oxygen species (ROS) generated during the neutrophil respiratory burst. This guide provides a comprehensive overview of the quantitative data, detailed experimental protocols for determination of subcellular localization, and a visualization of the pertinent signaling pathways.

Quantitative Data on this compound Localization

The concentration of this compound in neutrophils is significantly lower than its oxidized counterpart, taurine. However, its high reactivity with potent oxidants makes it a critical component of the cell's antioxidant defense. The following tables summarize the key quantitative findings regarding this compound concentrations in human neutrophils.

Table 1: Subcellular Distribution of this compound and Taurine in Human Neutrophils

| Subcellular Fraction | This compound Concentration | Taurine Concentration | Data Source |

| Cytosol | Predominantly Localized | ~50 mM | [1] |

| Granules (Azurophilic, Specific) | Not Detected | Not Detected | [1] |

| Nucleus | Not Detected | Not Detected | [1] |

| Membrane | Not Detected | Not Detected | [1] |

Table 2: Quantitative Comparison of this compound and Taurine in Neutrophils

| Parameter | Value | Unit | Notes | Data Source |

| This compound Concentration (Resting) | 0.3 - 1.0 | mM | [2][3] | |

| Taurine to this compound Ratio | ~50:1 | Ratio | [1] | |

| This compound Depletion upon Activation | ~80% | % decrease | Following exposure to opsonized zymosan | [1] |

Experimental Protocols

The determination of the subcellular localization of this compound in neutrophils involves two primary stages: 1) the gentle disruption of the cells and separation of their subcellular components, and 2) the sensitive and specific quantification of this compound in the resulting fractions.

Subcellular Fractionation of Neutrophils

This protocol is based on the widely used methods of nitrogen cavitation and Percoll density gradient centrifugation, which preserve the integrity of subcellular organelles.[1][4]

Objective: To separate the cytosolic fraction from granular, nuclear, and membrane fractions of human neutrophils.

Materials:

-

Isolated human neutrophils

-

Relaxation buffer (e.g., 100 mM KCl, 3 mM NaCl, 1 mM ATP-Na2, 3.5 mM MgCl2, 10 mM PIPES, pH 7.3)

-

Percoll solution (e.g., 90% Percoll in 0.25 M sucrose)

-

Sucrose solutions (e.g., 0.25 M and 1.5 M)

-

Nitrogen cavitation bomb (Parr Instrument Company or similar)

-

High-speed refrigerated centrifuge and appropriate rotors

Procedure:

-

Neutrophil Preparation: Isolate human neutrophils from peripheral blood using standard methods (e.g., dextran sedimentation followed by Ficoll-Paque gradient centrifugation). Resuspend the purified neutrophils in ice-cold relaxation buffer.

-

Nitrogen Cavitation:

-

Place the neutrophil suspension in a pre-chilled nitrogen cavitation bomb.

-

Pressurize the bomb with nitrogen gas to 350-400 psi and allow it to equilibrate for 15-20 minutes on ice.

-

Slowly release the pressure, causing the dissolved nitrogen to expand and gently disrupt the cell membranes.

-

Collect the resulting cavitate.

-

-

Initial Centrifugation: Centrifuge the cavitate at a low speed (e.g., 400 x g for 10 minutes at 4°C) to pellet the nuclei and any intact cells. The supernatant contains the cytosol, granules, and membrane fractions.

-

Percoll Gradient Preparation: Prepare a discontinuous or continuous Percoll gradient. A common method involves layering solutions of different Percoll concentrations (e.g., a three-layer gradient) in a centrifuge tube.

-

Ultracentrifugation:

-

Carefully layer the supernatant from step 3 onto the pre-formed Percoll gradient.

-

Centrifuge at high speed (e.g., >100,000 x g) for a sufficient time (e.g., 30-60 minutes) at 4°C.

-

The different subcellular components will separate into distinct bands based on their buoyant density. The cytosolic fraction will remain in the uppermost layer.

-

-

Fraction Collection: Carefully collect the separated fractions from the top of the gradient.

-

Marker Enzyme Analysis: To validate the purity of the fractions, perform assays for marker enzymes (e.g., lactate dehydrogenase for cytosol, myeloperoxidase for azurophilic granules).

Quantification of this compound by HPLC

This protocol describes a general method for the analysis of this compound and taurine using high-performance liquid chromatography (HPLC) with pre-column derivatization for fluorescence detection.[5][6][7]

Objective: To quantify the concentration of this compound in the collected subcellular fractions.

Materials:

-

Subcellular fractions from Protocol 3.1

-

Perchloric acid (PCA) or other protein precipitation agent

-

Potassium carbonate (for neutralization)

-

o-Phthalaldehyde (OPA) derivatizing reagent

-

HPLC system with a fluorescence detector and a reverse-phase C18 column

-

Mobile phase (e.g., a gradient of sodium acetate buffer and methanol)

-

This compound and taurine standards

Procedure:

-

Sample Preparation:

-

To an aliquot of each subcellular fraction, add ice-cold PCA to a final concentration of 3-5% to precipitate proteins.

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the precipitated protein.

-

Transfer the supernatant to a new tube and neutralize with potassium carbonate.

-

Centrifuge to remove the potassium perchlorate precipitate. The resulting supernatant is ready for derivatization.

-

-

Derivatization:

-

Mix a portion of the prepared sample with the OPA reagent in a basic buffer (e.g., borate buffer, pH 9.5-10.5).

-

Allow the reaction to proceed for a short, defined time (e.g., 1-2 minutes) at room temperature. The OPA reacts with the primary amine of this compound and taurine to form a fluorescent derivative.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto the C18 column.

-

Elute the compounds using a suitable mobile phase gradient.

-

Detect the fluorescent derivatives using an excitation wavelength of ~340 nm and an emission wavelength of ~450 nm.

-

-

Quantification:

-

Prepare a standard curve by derivatizing and analyzing known concentrations of this compound and taurine standards.

-

Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

-

Signaling Pathways and Functional Relationships

The cytosolic localization of this compound is integral to its primary function as a potent antioxidant, particularly during the inflammatory response of neutrophils.

This compound Biosynthesis and Acquisition

Neutrophils can acquire this compound through two main routes: uptake from the extracellular environment and intracellular biosynthesis. However, studies suggest that mature neutrophils have very low uptake of taurine and this compound.[2][3] The primary source is likely biosynthesis during neutrophil development in the bone marrow.[2][3] The key biosynthetic pathway is the conversion of cysteine to this compound.

Role of this compound in Neutrophil Respiratory Burst

During phagocytosis and in response to inflammatory stimuli, neutrophils undergo a "respiratory burst," a rapid production of reactive oxygen species (ROS) to kill invading pathogens. This process is initiated by the NADPH oxidase complex and involves the production of superoxide, which is then converted to hydrogen peroxide. The azurophilic granules of neutrophils contain the enzyme myeloperoxidase (MPO), which uses hydrogen peroxide and chloride ions to produce the highly cytotoxic hypochlorous acid (HOCl).[8] Cytosolic this compound plays a critical role in protecting the neutrophil from self-inflicted damage by scavenging these potent oxidants.

Conclusion

The localization of this compound to the cytosol of neutrophils is a key aspect of their cellular defense against oxidative stress. This strategic positioning allows for the immediate neutralization of harmful reactive oxygen species generated during the respiratory burst, thereby protecting the neutrophil from autotoxicity and preserving its function in the innate immune response. The methodologies outlined in this guide provide a framework for the accurate determination of this compound's subcellular distribution, which is critical for further research into its roles in health and disease, and for the development of therapeutic strategies that modulate neutrophil function.

References

- 1. Antioxidant role and subcellular location of this compound and taurine in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Taurine and this compound content of human leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Subcellular fractionation of human neutrophils on Percoll density gradients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A rapid method for taurine quantitation using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. besjournal.com [besjournal.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Chlorination of Taurine by Human Neutrophils: EVIDENCE FOR HYPOCHLOROUS ACID GENERATION - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of Hypotaurine in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypotaurine, a sulfur-containing amino acid, has long been recognized as a key intermediate in the biosynthesis of taurine. However, emerging evidence has illuminated its multifaceted and independent roles within the central nervous system (CNS). Beyond its precursor function, this compound exhibits potent antioxidant properties and acts as a neuromodulator, influencing neuronal excitability and survival. This in-depth technical guide synthesizes the current understanding of this compound's function in the CNS, presenting quantitative data, detailed experimental protocols, and visualized signaling pathways to serve as a comprehensive resource for researchers, scientists, and drug development professionals. This document aims to catalyze further investigation into the therapeutic potential of this compound and its related pathways for a range of neurological disorders.

Introduction

This compound (2-aminoethanesulfinic acid) is an endogenously synthesized molecule derived from the essential amino acid cysteine.[1] While its conversion to taurine has been a primary focus of research, a growing body of literature underscores its intrinsic biological activities in the brain.[2] Its functions as a direct antioxidant and a modulator of inhibitory neurotransmission position it as a molecule of significant interest in the context of neuroprotection and the maintenance of CNS homeostasis.[3][4] This guide provides a detailed exploration of the synthesis, metabolism, and physiological roles of this compound in the central nervous system.

Biosynthesis and Metabolism of this compound in the CNS

The primary pathway for this compound synthesis in the CNS begins with the amino acid L-cysteine.[5] This process involves a two-step enzymatic conversion. First, cysteine is oxidized to cysteine sulfinic acid by the enzyme cysteine dioxygenase (CDO) . Subsequently, cysteine sulfinic acid is decarboxylated by cysteine sulfinate decarboxylase (CSAD) to yield this compound.[5] this compound is then oxidized to taurine, a reaction that can occur both enzymatically and non-enzymatically.[6]

Astrocytes are considered the primary site of taurine synthesis in the CNS, and a metabolic coupling between astrocytes and neurons has been proposed, wherein astrocytes supply neurons with this compound for subsequent conversion to taurine.[7]

References

- 1. The antioxidant action of taurine, this compound and their metabolic precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] The antioxidant action of taurine, this compound and their metabolic precursors. | Semantic Scholar [semanticscholar.org]

- 3. Antioxidant role and subcellular location of this compound and taurine in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of synaptic and extrasynaptic glycine receptors by taurine in preoptic hypothalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetics and mechanisms of hypochlorous acid reactions. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Taurine and Astrocytes: A Homeostatic and Neuroprotective Relationship [frontiersin.org]

The Crucial Role of Hypotaurine as a Precursor to Taurine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taurine, a ubiquitously distributed sulfur-containing amino acid, plays a vital role in numerous physiological processes. Its biosynthesis is a critical area of study for understanding cellular homeostasis and developing therapeutic interventions for a range of pathologies. A key step in the primary pathway of taurine synthesis is the oxidation of hypotaurine. This technical guide provides an in-depth exploration of this compound's function as a direct precursor to taurine, detailing the enzymatic and non-enzymatic conversion mechanisms. We present a comprehensive overview of the key enzymes involved, Flavin-containing monooxygenase 1 (FMO1) and Cysteamine Dioxygenase (ADO), supported by quantitative kinetic data, detailed experimental protocols for their activity assessment, and diagrams of the associated biochemical pathways and their regulation. This document serves as a critical resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction

Taurine (2-aminoethanesulfonic acid) is one of the most abundant free amino acids in mammalian tissues, where it is involved in a multitude of cellular functions, including bile salt conjugation, osmoregulation, calcium modulation, and antioxidant defense[1]. The de novo synthesis of taurine from cysteine is a multi-step process, with the final and rate-limiting step in many tissues being the oxidation of this compound. Understanding the intricacies of this conversion is paramount for elucidating the regulation of taurine homeostasis and its implications in health and disease.

Historically, the enzyme responsible for the conversion of this compound to taurine was incorrectly identified as a NAD-dependent this compound dehydrogenase[2][3]. However, recent research has definitively identified Flavin-containing monooxygenase 1 (FMO1) as the primary enzyme catalyzing this reaction[2][3]. Additionally, an alternative pathway involving cysteamine dioxygenase (ADO) contributes to the this compound pool, which is subsequently converted to taurine[4][5]. This guide will dissect these pathways, presenting the available quantitative data and experimental methodologies to provide a thorough understanding of this compound's central role as a taurine precursor.

Enzymatic Conversion of this compound to Taurine

The enzymatic oxidation of this compound is the principal route for taurine biosynthesis. Two key enzymes have been implicated in this process: Flavin-containing monooxygenase 1 (FMO1) and, indirectly, Cysteamine Dioxygenase (ADO).

Flavin-containing Monooxygenase 1 (FMO1): The Primary Catalyst

Recent studies have unequivocally demonstrated that FMO1 is the enzyme responsible for the direct oxidation of this compound to taurine[2][3]. FMO1 is a broad-spectrum monooxygenase that catalyzes the oxygenation of various nitrogen- and sulfur-containing compounds[4].

The reaction catalyzed by FMO1 is as follows:

This compound + NADPH + H⁺ + O₂ → Taurine + NADP⁺ + H₂O[4]

Alternatively, FMO1 can also utilize NADH as a cofactor[6]:

This compound + NADH + H⁺ + O₂ → Taurine + NAD⁺ + H₂O[4]

The following table summarizes the kinetic parameters for human FMO1 in the S-oxygenation of this compound.

| Enzyme | Substrate | KM (mM) | kcat (min⁻¹) | Cofactor | pH | Temperature (°C) | Reference |

| Human FMO1 | This compound | 4.1 | 55 | NADPH | 8.5 | 37 | [4][7][8] |

Cysteamine Dioxygenase (ADO) Pathway

The cysteamine pathway provides an alternative route for this compound synthesis. In this pathway, cysteamine is oxidized to this compound by the enzyme cysteamine dioxygenase (ADO)[9][10]. The newly synthesized this compound can then be converted to taurine, likely by FMO1 or through non-enzymatic mechanisms.

The reaction catalyzed by ADO is:

2-aminoethanethiol (cysteamine) + O₂ → this compound[9]

While ADO is crucial for producing this compound from cysteamine, detailed kinetic data for a direct role of ADO in the subsequent oxidation of this compound to taurine is not well-documented in the reviewed literature. The primary role of ADO appears to be the generation of the precursor, this compound.

Non-Enzymatic Conversion of this compound to Taurine

This compound can also be oxidized to taurine non-enzymatically, particularly in the presence of reactive oxygen species (ROS)[11]. This reaction is of physiological significance, as this compound is a potent antioxidant that can scavenge harmful ROS.

The oxidation of this compound by superoxide has been shown to occur at a rate sufficient to contribute to intracellular taurine concentrations[12]. The reaction with hydrogen peroxide is also possible, although the direct reaction with superoxide appears to be more significant[11][12].

Quantitative Data: Non-Enzymatic Conversion Kinetics

The following table presents the reported rate constants for the reaction of this compound with reactive oxygen species.

| Reactant | Rate Constant | Conditions | Reference |

| Superoxide | Sufficient to produce intracellular taurine concentrations | Cellular environment | [12] |

Experimental Protocols

Accurate quantification of this compound and taurine, as well as the determination of enzyme activity, is crucial for studying this biosynthetic pathway. Below are detailed methodologies for key experiments.

Measurement of this compound and Taurine in Biological Samples

A common method for the simultaneous measurement of this compound and taurine involves reversed-phase high-performance liquid chromatography (HPLC) with pre-column derivatization.

-

Sample Preparation:

-

Homogenize tissues or deproteinize plasma/cell extracts using an acid precipitation method (e.g., with perchloric acid).

-

Centrifuge to pellet the precipitated proteins.

-

Neutralize the supernatant with a suitable base (e.g., potassium hydroxide).

-

Centrifuge to remove the perchlorate salt.

-

Dilute the supernatant in a borate buffer (e.g., 200 mM, pH 10.4).

-

-

Derivatization:

-

Mix the sample with an o-phthalaldehyde (OPA)-2-mercaptoethanol reagent. This reagent reacts with the primary amino groups of this compound and taurine to form fluorescent derivatives.

-

-

Chromatographic Separation:

-

Column: Waters Nova-Pak C18 column or equivalent.

-

Mobile Phase A: 100 mM potassium phosphate buffer, pH 7.0, with 3% (v/v) tetrahydrofuran.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start with an isocratic phase of 1.2% acetonitrile, followed by a linear gradient from 1.2% to 12.8% acetonitrile.

-

Flow Rate: As per column specifications (e.g., 1 mL/min).

-

-

Detection:

-

Use a fluorescence detector with appropriate excitation and emission wavelengths for the OPA derivatives.

-

-

Quantification:

-

Calculate the concentrations of this compound and taurine by comparing the peak areas to those of known standards.

-

-

Sample Preparation: As described in section 4.1.1.

-

Chromatographic Separation:

-

Column: Acquity UPLC BEH amide column (1.7 µm, 2.1 × 150 mm) or similar HILIC column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient from high organic to high aqueous mobile phase is typically used for HILIC separation. An example gradient is: 0–1 min, 95% B; 1–3 min, 77% B; 3–11 min, 75% B; 11–14 min, 25% B; 14–20 min, 15% B; followed by re-equilibration.

-

Flow Rate: 0.2 mL/min.

-

-

Mass Spectrometry Detection:

-

Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Optimize the precursor and product ion transitions for this compound and taurine.

-

-

Quantification:

-

Quantify using a stable isotope-labeled internal standard for each analyte to correct for matrix effects and variations in instrument response.

-

Assay for FMO1 Activity

The activity of FMO1 in converting this compound to taurine can be monitored by measuring the consumption of the NADPH or NADH cofactor or by directly quantifying the production of taurine.

-

Reaction Mixture:

-

Prepare a reaction buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4-8.5).

-

Add a source of FMO1 enzyme (e.g., recombinant human FMO1, liver microsomes).

-

Add the cofactor, NADPH or NADH.

-

Add varying concentrations of the substrate, this compound.

-

-

Assay Procedure:

-

Initiate the reaction by adding the substrate.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH or NADH.

-

The initial velocity of the reaction is calculated from the linear portion of the absorbance versus time plot.

-

-

Data Analysis:

-

Determine the kinetic parameters (KM and Vmax) by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation.

-

Assay for ADO Activity

The activity of ADO is typically measured by quantifying the formation of this compound from its substrate, cysteamine.

-

Reaction Mixture:

-

Prepare a suitable reaction buffer.

-

Add the purified or recombinant ADO enzyme.

-

Add the substrate, cysteamine.

-

-

Assay Procedure:

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.

-

Stop the reaction by adding a quenching solution (e.g., acid).

-

-

Analysis:

-

Analyze the reaction mixture for the presence of this compound using the LC-MS method described in section 4.1.2.

-

The use of an isocratic elution can be employed to directly separate this compound from cysteamine.

-

-

Quantification:

-

Quantify the amount of this compound produced against a standard curve.

-

Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

-

Visualization of Pathways and Regulation

The following diagrams, generated using the DOT language, illustrate the key biochemical pathways and regulatory mechanisms involved in the conversion of this compound to taurine.

Conclusion

The conversion of this compound to taurine represents a critical control point in the biosynthesis of this vital amino acid. The identification of Flavin-containing monooxygenase 1 (FMO1) as the primary enzyme catalyzing this step has significantly advanced our understanding of taurine homeostasis. This guide has provided a comprehensive overview of the enzymatic and non-enzymatic mechanisms governing this conversion, supported by quantitative data and detailed experimental protocols. The provided diagrams offer a clear visualization of the intricate pathways and their regulation. For researchers and professionals in drug development, a thorough understanding of these processes is essential for exploring novel therapeutic strategies targeting taurine metabolism in a variety of diseases. Future research should focus on further elucidating the regulation of FMO1 and ADO in different tissues and pathological states to fully unravel the complexities of taurine biosynthesis and its role in human health.

References

- 1. Hepatic Flavin-Containing Monooxygenase Gene Regulation in Different Mouse Inflammation Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cysteine dioxygenase - Wikipedia [en.wikipedia.org]

- 3. Knockout of the murine cysteine dioxygenase gene results in severe impairment in ability to synthesize taurine and an increased catabolism of cysteine to hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. Enzymatic and non-enzymatic conversion of cystamine to thiotaurine and taurine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flavin-Containing Monooxygenase 1 Catalyzes the Production of Taurine from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Cysteamine dioxygenase - Wikipedia [en.wikipedia.org]

- 10. Cysteamine dioxygenase: evidence for the physiological conversion of cysteamine to this compound in rat and mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The biosynthesis reaction of this compound to taurine. [shareok.org]

- 12. Kinetics of taurine biosynthesis metabolites with reactive oxygen species: Implications for antioxidant-based production of taurine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Quantification of Hypotaurine in Biological Tissues using High-Performance Liquid Chromatography (HPLC)

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantification of hypotaurine in biological tissues using reversed-phase high-performance liquid chromatography (RP-HPLC) with pre-column derivatization. This compound, a crucial intermediate in taurine biosynthesis and an important antioxidant, lacks a native chromophore, necessitating derivatization for sensitive UV or fluorescence detection. This protocol outlines tissue homogenization, protein precipitation, derivatization with o-phthalaldehyde (OPA), and subsequent HPLC analysis. The provided methods are essential for researchers investigating the role of this compound in various physiological and pathological processes.

Introduction

This compound is a sulfur-containing amino acid that serves as the immediate precursor to taurine, one of the most abundant free amino acids in mammalian tissues.[1] The biosynthesis of taurine from cysteine involves the oxidation of cysteine to cysteine sulfinic acid, followed by decarboxylation to this compound, which is then oxidized to taurine.[1][2] Beyond its role as a taurine precursor, this compound is a potent antioxidant, capable of scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage.[3] The this compound-taurine pathway is increasingly recognized as a significant antioxidative mechanism, particularly in conditions of severe cellular stress like acute liver failure.[4][5]

Given its biological significance, accurate quantification of this compound in tissues is critical for understanding its roles in health and disease. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose.[6] Due to the absence of a UV-absorbing moiety in this compound, a pre-column derivatization step is required to enable sensitive detection.[5] o-Phthalaldehyde (OPA) is a common derivatizing agent that reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives, allowing for sensitive detection by fluorescence or UV detectors.[7][8]

This application note provides a comprehensive protocol for the extraction and quantification of this compound from biological tissues using HPLC with OPA derivatization.

Experimental Protocols

Materials and Reagents

-

This compound standard (Sigma-Aldrich or equivalent)

-

o-Phthalaldehyde (OPA)

-

2-Mercaptoethanol or N-acetyl-L-cysteine

-

Boric acid

-

Sodium hydroxide

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Perchloric acid (PCA) or Trichloroacetic acid (TCA)

-

Potassium phosphate monobasic

-

Potassium phosphate dibasic

-

Ultrapure water

-

Biological tissue of interest (e.g., liver, brain, muscle)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Binary or quaternary pump

-

Autosampler with derivatization capabilities (recommended) or manual injector

-

Column oven

-

Fluorescence detector (FLD) or UV-Vis detector

-

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Tissue homogenizer (e.g., Potter-Elvehjem or bead beater)

-

Centrifuge

-

pH meter

-

Vortex mixer

-

Syringe filters (0.22 µm)

Solution Preparation

-

Phosphate Buffer (e.g., 100 mM, pH 7.0): Prepare by dissolving appropriate amounts of monobasic and dibasic potassium phosphate in ultrapure water and adjusting the pH.

-

Derivatization Reagent (OPA Reagent): Dissolve OPA in methanol, then add the thiol (e.g., 2-mercaptoethanol). This reagent is light-sensitive and should be prepared fresh daily and stored in an amber vial. A typical composition involves dissolving 50 mg of OPA in 1.25 ml of methanol, then adding 50 µl of 2-mercaptoethanol and 11.2 ml of a 0.1 M borate buffer (pH 9.5).

-

Mobile Phase A: Phosphate buffer (e.g., 50 mM, pH 5.0).

-

Mobile Phase B: Acetonitrile or Methanol.

Sample Preparation: Tissue Extraction

-

Accurately weigh approximately 100 mg of frozen biological tissue.

-

Homogenize the tissue in 1 mL of ice-cold 0.4 M perchloric acid (PCA).

-

Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant, which contains the deproteinized tissue extract.

-

Neutralize the supernatant by adding a calculated amount of potassium carbonate or potassium hydroxide to precipitate the perchlorate.

-

Centrifuge at 14,000 x g for 5 minutes at 4°C.

-

Filter the resulting supernatant through a 0.22 µm syringe filter prior to derivatization.

Pre-Column Derivatization with OPA

-

In an autosampler vial or a microcentrifuge tube, mix a specific volume of the filtered tissue extract (e.g., 20 µL) with the OPA derivatization reagent (e.g., 20 µL).

-

Allow the reaction to proceed for a defined time (typically 1-3 minutes) at room temperature in the dark.[9] An automated derivatization procedure within an autosampler is recommended for reproducibility, as the OPA derivatives can be unstable.[8][9]

-

Inject a specific volume of the derivatized sample (e.g., 20 µL) into the HPLC system.

HPLC Analysis

-

Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)

-

Column Temperature: 40°C

-

Flow Rate: 1.0 mL/min

-

Detection:

-

Fluorescence Detector (FLD): Excitation at 340-350 nm, Emission at 450-455 nm.

-

UV Detector: 338 nm.

-

-

Injection Volume: 20 µL

Example Gradient Program:

| Time (minutes) | % Mobile Phase A (Buffer) | % Mobile Phase B (Organic) |

| 0 | 95 | 5 |

| 20 | 60 | 40 |

| 25 | 20 | 80 |

| 30 | 95 | 5 |

| 35 | 95 | 5 |

Note: This gradient is a starting point and should be optimized for the specific column and HPLC system used to achieve the best separation of this compound from other amino acids and interfering compounds.

Data Presentation

The following table summarizes typical quantitative data for this compound analysis. Values are illustrative and may vary depending on the tissue type, species, and specific experimental conditions.

| Parameter | Value | Reference |

| Retention Time (OPA-Hypotaurine) | 8-12 min (highly dependent on gradient) | [3] |

| Limit of Detection (LOD) | 5 pmol per injection | [4] |

| Limit of Quantification (LOQ) | 15 µg/L | [5] |

| Recovery | >90% | [5] |

| Linearity (r²) | >0.999 | [7] |

Visualizations

Taurine Biosynthesis Pathway

Caption: Key steps in the biosynthesis of taurine from cysteine.

Experimental Workflow for this compound Quantification

Caption: Workflow for this compound quantification in tissues.

This compound's Role in Antioxidant Defense

Caption: this compound as a direct antioxidant.

Conclusion

The protocol detailed in this application note provides a reliable and sensitive method for the quantification of this compound in biological tissues. By employing pre-column derivatization with OPA followed by RP-HPLC with fluorescence or UV detection, researchers can accurately measure this compound levels. This methodology is crucial for advancing our understanding of the roles of this compound in metabolism, antioxidant defense, and various disease states, and will be a valuable tool for scientists and professionals in the field of drug development.

References

- 1. Taurine Biosynthesis by Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The this compound-taurine pathway as an antioxidative mechanism in patients with acute liver failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The this compound-taurine pathway as an antioxidative mechanism in patients with acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The biosynthesis reaction of this compound to taurine. [shareok.org]

- 7. researchgate.net [researchgate.net]

- 8. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]

Revolutionizing Neurotransmitter Analysis: A Detailed LC-MS/MS Protocol for Hypotaurine and Taurine in Plasma

FOR IMMEDIATE RELEASE

[City, State] – [Date] – A comprehensive and robust Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method has been established for the simultaneous quantification of the neuromodulator taurine and its precursor, hypotaurine, in plasma samples. This application note provides a detailed protocol for researchers, scientists, and drug development professionals, offering a highly sensitive and specific tool for investigating the roles of these compounds in neurological function, oxidative stress, and various disease states.

Taurine is an abundant amino acid with diverse physiological roles, including neurotransmission, osmoregulation, and antioxidant defense.[1] Its precursor, this compound, is an intermediate in taurine biosynthesis from cysteine and also possesses significant antioxidant properties.[2] Dysregulation of the this compound-taurine pathway has been implicated in a range of pathologies, making the accurate measurement of these compounds in biological matrices like plasma a critical aspect of biomedical research.[3][4] This LC-MS/MS method provides the necessary sensitivity and specificity for these investigations, overcoming the limitations of older techniques that often require cumbersome derivatization steps.[5][6]

Metabolic Pathway of this compound and Taurine

The biosynthesis of taurine from cysteine is a key metabolic route in mammals.[1] This pathway, primarily occurring in the liver and pancreas, involves the oxidation of cysteine to cysteine sulfinic acid, which is then decarboxylated to form this compound.[2][7] this compound is subsequently oxidized to produce taurine.[1][2]

Caption: Biosynthesis pathway from Cysteine to Taurine.

Experimental Protocols

This section details the complete methodology for the analysis of this compound and taurine in plasma using LC-MS/MS.

Materials and Reagents

-

This compound and Taurine analytical standards

-

Stable isotope-labeled internal standards (e.g., Taurine-d4)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (or other relevant species)

Sample Preparation

A simple and efficient protein precipitation method is employed for plasma sample preparation.

-

Thaw Plasma: Thaw frozen plasma samples on ice.

-

Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.

-

Internal Standard Spiking: Add the internal standard solution to each sample.

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

-